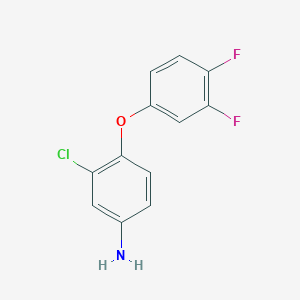

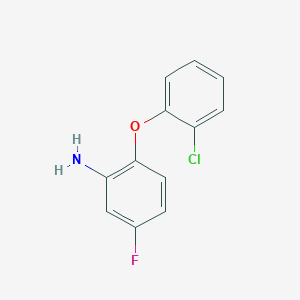

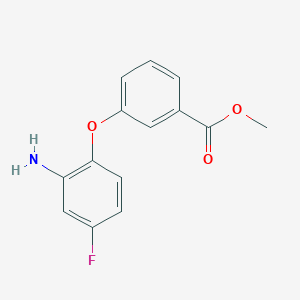

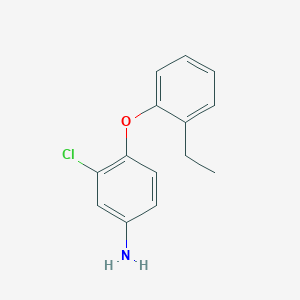

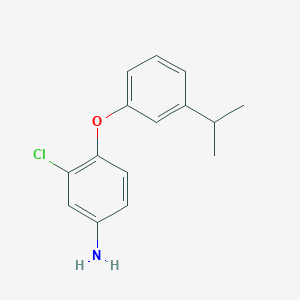

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline" is a chemically complex molecule that includes a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its lipophilic nature and ability to enhance metabolic stability. The presence of an aniline group suggests potential for further chemical modification, as anilines are fundamental building blocks in synthetic chemistry .

Synthesis Analysis

The synthesis of related trifluoromethyl anilines typically involves metalation, where hydrogen atoms are replaced by metal atoms, such as lithium, in the presence of organometallic reagents. This process is often followed by electrophilic trapping to yield various products . For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, resulting in a high overall yield .

Molecular Structure Analysis

The molecular structure of trifluoromethyl anilines can be significantly influenced by the substituents on the aromatic ring. For example, the presence of a trifluoromethoxy group can lead to the formation of stable smectic liquid crystal phases, indicating that the molecular structure imparts specific physical properties . The molecular structure can be characterized using various spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Trifluoromethyl anilines can undergo various chemical reactions, including conjugate addition when reacted with organometallic reagents. This can lead to the formation of products with multiple stereogenic centers, which can be further modified to yield enantiomerically pure compounds . The reactivity of these compounds can be tailored by the choice of substituents on the aromatic ring, which can influence the site selectivity of metalation and subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl anilines are influenced by their molecular structure. For example, the presence of trifluoromethyl or trifluoromethoxy groups can stabilize certain liquid crystalline phases and affect properties such as orientational order parameters and molecular dipole moments . Additionally, the introduction of fluorine atoms can enhance the solubility, thermal stability, and dielectric properties of polymers derived from these anilines . The halogen bonding capabilities of anilines can also lead to the formation of fluorescent nano-sized aggregates, which can exhibit aggregation-induced emission (AIE) .

Aplicaciones Científicas De Investigación

Synthesis and Insecticide Development

A notable application of compounds related to 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline is in the synthesis of insecticides. For instance, the synthesis of Novaluron, a significant insecticide, involves reactions with similar compounds. The process starts with 2-chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro2-(trifluoromethoxy)-ethoxy]aniline, an essential intermediate in producing Novaluron (Wen Zi-qiang, 2008).

Organic Chemistry and Material Synthesis

In organic chemistry and materials science, similar compounds have been used to create various materials with specialized properties. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester from pentafluoroacetophenone shows the versatility of these compounds in producing unique chemical structures (Pimenova et al., 2003).

Novel Synthesis Methods

Innovative synthesis methods for compounds like 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones have been developed using similar aniline derivatives. This research highlights the potential for new chemical syntheses using trifluoromethylated aniline compounds (Gong & Kato, 2004).

Electro-Optics and Polymer Development

The synthesis of novel polymers for electro-optics applications is another significant area. For example, the Ullmann coupling of benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline, followed by deprotection, demonstrates the utility of such compounds in creating materials with specific electro-optic properties (Suresh et al., 2003).

Electrochromic Materials

Compounds similar to this compound have been utilized in synthesizing electrochromic materials. These materials show potential in applications like smart windows and displays due to their ability to change color or opacity in response to electrical signals (Li et al., 2017).

Propiedades

IUPAC Name |

4-(5-methyl-2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFFVBZOCCWYTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)